molecular formula C15H10Cl2N2O2 B13975227 1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- CAS No. 50264-67-0

1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-

Cat. No.: B13975227
CAS No.: 50264-67-0
M. Wt: 321.2 g/mol
InChI Key: JLBZZQZPUSAOTE-UHFFFAOYSA-N
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Description

1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a carboxylic acid group at the 3-position of the indazole ring, with a 5-chloro substituent and a 4-chlorophenylmethyl group attached to the nitrogen atom.

Preparation Methods

The synthesis of 1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indazole core, which can be achieved through various methods such as the Fischer indole synthesis or transition metal-catalyzed reactions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.

    Substitution: The 4-chlorophenylmethyl group is attached to the nitrogen atom through nucleophilic substitution reactions, typically using 4-chlorobenzyl chloride as the reagent.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- include:

    1H-Indazole-3-carboxylic acid: Lacks the 5-chloro and 4-chlorophenylmethyl groups, making it less specific in its biological activity.

    5-Chloro-1H-indazole: Lacks the carboxylic acid group, affecting its solubility and reactivity.

    1H-Indazole-3-carboxylic acid, 4-chlorophenylmethyl: Lacks the 5-chloro group, which may alter its binding affinity and selectivity.

The uniqueness of 1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

50264-67-0

Molecular Formula

C15H10Cl2N2O2

Molecular Weight

321.2 g/mol

IUPAC Name

5-chloro-1-[(4-chlorophenyl)methyl]indazole-3-carboxylic acid

InChI

InChI=1S/C15H10Cl2N2O2/c16-10-3-1-9(2-4-10)8-19-13-6-5-11(17)7-12(13)14(18-19)15(20)21/h1-7H,8H2,(H,20,21)

InChI Key

JLBZZQZPUSAOTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)C(=N2)C(=O)O)Cl

Origin of Product

United States

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